molecular formula C25H20N4O2 B2983032 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291845-39-0

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2983032
CAS No.: 1291845-39-0
M. Wt: 408.461
InChI Key: IVNBRCLTUBIGTI-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
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Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-15-12-13-18(14-17(15)3)23-26-24(31-28-23)22-19-9-5-6-10-20(19)25(30)29(27-22)21-11-7-4-8-16(21)2/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNBRCLTUBIGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a compound of significant interest due to its potential biological activities. This compound belongs to the class of phthalazinones, which are known for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.

  • CAS Number : 1325306-36-2
  • Molecular Formula : C18H14N4O2
  • Molecular Weight : 318.33 g/mol
  • Structure : The compound features a phthalazinone core substituted with a 1,2,4-oxadiazole moiety and dimethylphenyl groups.

Anticancer Properties

Research has demonstrated that derivatives of phthalazinone exhibit promising anticancer activities. For instance:

  • A study highlighted that certain phthalazinone derivatives showed significant anti-proliferative effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involved the induction of apoptosis and cell cycle arrest, linked to the upregulation of p53 and caspase 3 expression while downregulating cyclin-dependent kinase 1 (cdk1) .

Antimicrobial Activity

Phthalazine derivatives have also been noted for their antimicrobial properties. They have been investigated for their effectiveness against a range of pathogens, showcasing their potential as therapeutic agents in infectious diseases .

Other Pharmacological Activities

The biological spectrum of phthalazinones extends beyond anticancer and antimicrobial effects. They have been reported to possess:

  • Antidiabetic : Some derivatives have shown efficacy in lowering blood glucose levels.
  • Anti-inflammatory : Inhibition of pro-inflammatory mediators has been observed.
  • Antihypertensive : Certain compounds help in managing blood pressure levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of phthalazinone derivatives. Modifications at the C4 position and substitutions on the phenyl rings significantly influence their pharmacological profiles. The presence of electron-donating or withdrawing groups can enhance or diminish activity against specific targets .

Case Study 1: Anticancer Activity

In a recent study focusing on novel phthalazinone derivatives, researchers synthesized compounds that demonstrated selective cytotoxicity against cancer cells while sparing normal fibroblasts. The study utilized molecular docking to predict interactions with key cancer-related proteins .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can lead to enhanced activity against resistant strains .

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